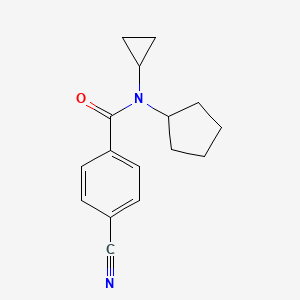![molecular formula C22H29ClN2O2 B7565011 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide, also known as ABEA, is a synthetic compound that belongs to the class of adamantane-containing drugs. It was first synthesized in 1999 by researchers at the University of California, San Francisco. Since then, ABEA has gained attention for its potential use in scientific research due to its unique pharmacological properties.
作用機序
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide binds to a site on the receptor that is distinct from the acetylcholine binding site, resulting in an increase in receptor activity.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to enhancing LTP and neurotransmitter release, 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide is its specificity for the α7 nAChR. This receptor is highly expressed in the hippocampus, a brain region that is critical for learning and memory. 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide's ability to enhance LTP and increase neurotransmitter release in this region makes it a valuable tool for studying the mechanisms underlying cognitive function. However, one limitation of 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide's ability to enhance LTP and increase neurotransmitter release could make it a promising therapeutic agent for these conditions. Another area of interest is the development of more potent and selective α7 nAChR modulators based on the structure of 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide. These compounds could be used to further elucidate the role of this receptor in cognitive function and to develop new treatments for neurological disorders.
合成法
The synthesis of 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide involves several steps, including the reaction of adamantane with N-chloroacetyl chloride to form N-(1-adamantyl)chloroacetamide, which is then reacted with 4-chlorophenethylamine to form the intermediate product, N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide. Finally, the intermediate product is reacted with adamantoyl chloride to form 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide.
科学的研究の応用
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP), a process that is essential for learning and memory. 2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which play important roles in cognitive function.
特性
IUPAC Name |
2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-14(18-2-4-19(23)5-3-18)25-21(27)13-24-20(26)12-22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,14-17H,6-13H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSIAHNSGDIJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)